molecular formula C6H13ClN2O B2757488 1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride CAS No. 1803580-89-3

1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride

Cat. No. B2757488
CAS RN: 1803580-89-3
M. Wt: 164.63
InChI Key: LHAAXEXGKHVPCI-UHFFFAOYSA-N
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Description

“1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 1803580-89-3 . Its IUPAC name is (1-acetyl-3-azetidinyl)methanamine hydrochloride . The molecular weight of this compound is 164.63 .


Molecular Structure Analysis

The molecular formula of “1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride” is C6H12N2O.ClH . The InChI code for this compound is 1S/C6H12N2O.ClH/c1-5(9)8-3-6(2-7)4-8;/h6H,2-4,7H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound “1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride” is a solid substance . It should be stored in an inert atmosphere at 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Synthesis and Derivatives

1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride is a compound with potential applications in the synthesis of various chemical derivatives. Research has explored its use in the creation of macrocycles, demonstrating the intermediacy of azetidinone in reactions involving dichloropivalates. This process enables the generation of pendent-arm macrocycles with electrophilic and nucleophilic substituents, showcasing the compound's versatility in organic synthesis (Bernhardt et al., 2004).

Reactivity with Nucleophiles

Studies have shown that azetidin-3-ones derived from amino acids can react with various nucleophiles, producing amino-alcohol and amino-acid derivatives. This reactivity is crucial for constructing complex molecules, highlighting the compound's role in expanding the toolbox for synthetic chemistry (Podlech & Seebach, 1995).

Coupling Reactions

The synthesis of chiral donor–acceptor azetines demonstrates the potential for efficient coupling reactions with nitrogen and oxygen nucleophiles via 3-azetidinones. This process allows for the synthesis of amino acid derivatives, including peptides and natural products, showcasing the compound's applicability in medicinal chemistry and drug development (Marichev et al., 2019).

Biological Activities

Research into the synthesis of novel azetidinone derivatives has highlighted their significant anti-inflammatory, analgesic, and anticonvulsant activities. This indicates the potential for 1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride derivatives to serve as leads in the development of new therapeutic agents (El-Sawy et al., 2014).

Antibacterial Agents

Synthesis efforts have also focused on creating azetidinone derivatives with potential antibacterial properties. By exploring various substituents, researchers have identified compounds with significant activity against common bacterial strains, suggesting the utility of 1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride derivatives in addressing antibiotic resistance (Mohite & Bhaskar, 2011).

Safety and Hazards

The compound “1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride” has been classified with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[3-(aminomethyl)azetidin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-6(2-7)4-8;/h6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAAXEXGKHVPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride

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